Cas no 928648-40-2 (1-{5-(propan-2-ylsulfanyl)methylpyridin-2-yl}methanamine)

1-{5-(Propan-2-ylsulfanyl)methylpyridin-2-yl}methanamine is a pyridine-based amine derivative featuring an isopropylthioether functional group. This compound is of interest in medicinal and organic chemistry due to its versatile reactivity, particularly as a building block for the synthesis of pharmacologically active molecules. The presence of both an amine and a thioether moiety enhances its potential for further functionalization, enabling applications in drug discovery and material science. Its structural framework offers stability while allowing selective modifications, making it valuable for the development of targeted bioactive compounds. The compound’s balanced lipophilicity and electronic properties contribute to its utility in designing ligands or intermediates for complex synthetic pathways.
1-{5-(propan-2-ylsulfanyl)methylpyridin-2-yl}methanamine structure
928648-40-2 structure
商品名:1-{5-(propan-2-ylsulfanyl)methylpyridin-2-yl}methanamine
CAS番号:928648-40-2
MF:C10H16N2S
メガワット:196.312
CID:4332556

1-{5-(propan-2-ylsulfanyl)methylpyridin-2-yl}methanamine 化学的及び物理的性質

名前と識別子

    • 2-Pyridinemethanamine, 5-[[(1-methylethyl)thio]methyl]-
    • 1-{5-(propan-2-ylsulfanyl)methylpyridin-2-yl}methanamine

1-{5-(propan-2-ylsulfanyl)methylpyridin-2-yl}methanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
BBV-39789463-1.0g
1-{5-[(propan-2-ylsulfanyl)methyl]pyridin-2-yl}methanamine
928648-40-2 95%
1.0g
$1150.0 2022-12-03
Enamine
BBV-39789463-2.5g
1-{5-[(propan-2-ylsulfanyl)methyl]pyridin-2-yl}methanamine
928648-40-2 95%
2.5g
$2384.0 2023-10-28
Enamine
BBV-39789463-5.0g
1-{5-[(propan-2-ylsulfanyl)methyl]pyridin-2-yl}methanamine
928648-40-2 95%
5.0g
$3018.0 2022-12-03
Enamine
BBV-39789463-10.0g
1-{5-[(propan-2-ylsulfanyl)methyl]pyridin-2-yl}methanamine
928648-40-2 95%
10.0g
$3795.0 2022-12-03
Enamine
BBV-39789463-5g
1-{5-[(propan-2-ylsulfanyl)methyl]pyridin-2-yl}methanamine
928648-40-2 95%
5g
$3018.0 2023-10-28
Enamine
BBV-39789463-1g
1-{5-[(propan-2-ylsulfanyl)methyl]pyridin-2-yl}methanamine
928648-40-2 95%
1g
$1150.0 2023-10-28
Enamine
BBV-39789463-10g
1-{5-[(propan-2-ylsulfanyl)methyl]pyridin-2-yl}methanamine
928648-40-2 95%
10g
$3795.0 2023-10-28

1-{5-(propan-2-ylsulfanyl)methylpyridin-2-yl}methanamine 関連文献

1-{5-(propan-2-ylsulfanyl)methylpyridin-2-yl}methanamineに関する追加情報

Professional Introduction to Compound with CAS No. 928648-40-2 and Product Name: 1-{5-(propan-2-ylsulfanyl)methylpyridin-2-yl}methanamine

The compound with the CAS number 928648-40-2 and the product name 1-{5-(propan-2-ylsulfanyl)methylpyridin-2-yl}methanamine represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug discovery and therapeutic development. The molecular structure of this compound incorporates a pyridine core, which is a well-documented scaffold in medicinal chemistry, known for its versatility in interacting with biological targets.

At the heart of this compound's structure lies the 5-(propan-2-ylsulfanyl)methylpyridin-2-yl moiety, which contributes to its distinctive chemical properties. This functional group not only enhances the compound's solubility and bioavailability but also plays a crucial role in modulating its interactions with biological receptors. The presence of a secondary amine group in the 1-{5-(propan-2-ylsulfanyl)methylpyridin-2-yl}methanamine moiety further extends its potential utility in the design of novel pharmacological agents. Such structural features are particularly relevant in the context of developing small-molecule inhibitors targeting various disease pathways.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of this compound with remarkable accuracy. Studies have demonstrated that the 5-(propan-2-ylsulfanyl)methylpyridin-2-yl group facilitates strong hydrogen bonding interactions with key residues in protein targets, thereby enhancing the compound's binding efficacy. Additionally, the secondary amine functionality has been shown to exhibit favorable pharmacokinetic properties, including improved metabolic stability and reduced toxicity.

The significance of this compound is further underscored by its potential applications in addressing unmet medical needs. For instance, preliminary studies have suggested that derivatives of 1-{5-(propan-2-ylsulfanyl)methylpyridin-2-yl}methanamine may exhibit inhibitory activity against enzymes involved in inflammatory pathways, making them promising candidates for the development of anti-inflammatory therapies. Moreover, the pyridine core of the compound has been implicated in modulating neurotransmitter receptors, which could have therapeutic implications for neurological disorders.

In light of these findings, researchers are actively exploring synthetic routes to optimize the production and purification of this compound. The development of efficient synthetic methodologies is essential for scaling up production and conducting comprehensive pharmacological evaluations. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate progress in this area, leading to the discovery of novel therapeutic agents derived from this promising scaffold.

The integration of cutting-edge technologies such as high-throughput screening (HTS) and structure-based drug design (SBDD) has further enhanced the exploration of 1-{5-(propan-2-ylsulfanyl)methylpyridin-2-yl}methanamine derivatives. These approaches allow for rapid identification and optimization of lead compounds with enhanced efficacy and reduced side effects. The combination of experimental data with computational predictions has provided a robust framework for understanding the structure-function relationships governing the biological activity of this compound.

As our understanding of complex biological systems continues to evolve, compounds like 928648-40-2 will play an increasingly pivotal role in drug discovery and development. The unique structural features and biological activities associated with this molecule highlight its potential as a building block for next-generation therapeutics. By leveraging advances in synthetic chemistry and biopharmaceutical research, scientists are poised to unlock new therapeutic possibilities and address some of the most challenging medical conditions facing humanity today.

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